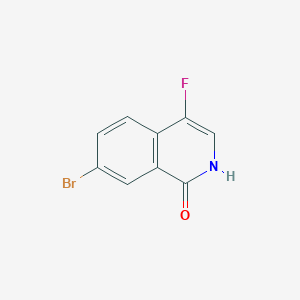
4-(3-bromophenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-bromophenyl)-1,3-oxazolidin-2-one” is a brominated phenyl derivative with an oxazolidinone group. Bromophenols are organic compounds that consist of a phenol unit substituted with one or more bromine atoms . Oxazolidinones are a class of compounds that contain a five-membered heterocyclic ring structure, composed of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “4-(3-bromophenyl)-1,3-oxazolidin-2-one” are not available, bromophenols can generally be produced by electrophilic halogenation of phenol with bromine . As for the oxazolidinone group, it could potentially be synthesized through cyclization reactions involving a carbonyl group, an amine, and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromophenyl)-1,3-oxazolidin-2-one” would depend on its exact molecular structure. Bromophenols are generally solid at room temperature, and oxazolidinones are typically stable compounds .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-(3-bromophenyl)-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-bromophenol", "2-bromoacetyl bromide", "sodium hydride", "2-aminoethanol", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium hydroxide", "oxalic acid", "ethanol" ], "Reaction": [ "Step 1: 3-bromophenol is reacted with 2-bromoacetyl bromide in the presence of sodium hydride to form 3-bromo-2-(bromomethyl)phenol.", "Step 2: 3-bromo-2-(bromomethyl)phenol is then reacted with 2-aminoethanol to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one.", "Step 3: The crude product from step 2 is purified by recrystallization from ethanol.", "Step 4: The purified product is then acetylated with acetic anhydride in the presence of sodium bicarbonate to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one acetate.", "Step 5: 4-(3-bromophenyl)-1,3-oxazolidin-2-one acetate is then reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one chloroacetate.", "Step 6: The chloroacetate is then hydrolyzed with sodium hydroxide to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one.", "Step 7: The final product is purified by recrystallization from a mixture of ethanol and water, and characterized by various spectroscopic techniques." ] } | |
CAS-Nummer |
1468542-70-2 |
Produktname |
4-(3-bromophenyl)-1,3-oxazolidin-2-one |
Molekularformel |
C9H8BrNO2 |
Molekulargewicht |
242.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



